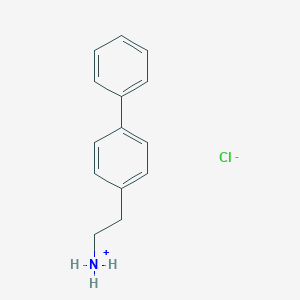
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate, commonly known as CMMD or OMPD, is a chemical compound that belongs to the class of organophosphorus compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. CMMD has been extensively studied for its potential applications in the field of agriculture and warfare.
Wirkmechanismus
CMMD inhibits acetylcholinesterase activity by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, resulting in overstimulation of the cholinergic receptors and ultimately leading to paralysis and death.
Biochemische Und Physiologische Effekte
CMMD has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to cause oxidative stress, DNA damage, and alterations in gene expression. CMMD has also been found to affect the immune system, leading to immunosuppression and increased susceptibility to infections.
Vorteile Und Einschränkungen Für Laborexperimente
CMMD has several advantages as a research tool, including its high potency and specificity for acetylcholinesterase inhibition. However, it also has several limitations, including its toxicity and potential for environmental contamination.
Zukünftige Richtungen
There are several future directions for research on CMMD, including the development of more effective insecticides and chemical warfare agents. Additionally, further research is needed to understand the long-term effects of CMMD exposure on human health and the environment.
Synthesemethoden
CMMD can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with sodium sulfide and sodium methylphosphonate. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CMMD has been extensively studied for its potential applications in the field of agriculture and warfare. It has been found to be effective against a wide range of insect pests, including aphids, mites, and whiteflies. CMMD has also been tested as a potential chemical warfare agent due to its ability to inhibit acetylcholinesterase activity in the nervous system.
Eigenschaften
CAS-Nummer |
18466-11-0 |
|---|---|
Produktname |
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate |
Molekularformel |
C9H12ClOPS3 |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12ClOPS3/c1-11-12(2,13)15-7-14-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
LDDXKEFYDGMFAI-UHFFFAOYSA-N |
SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
Kanonische SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



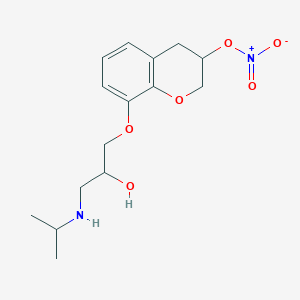
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
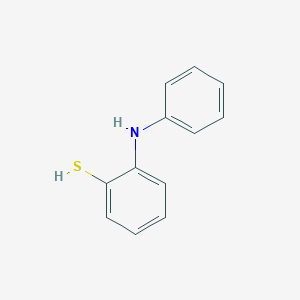

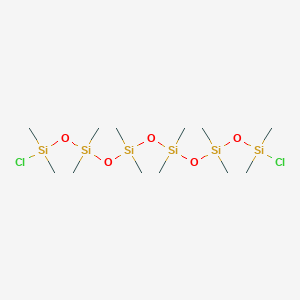
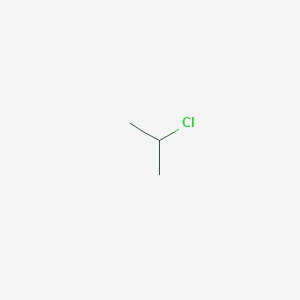
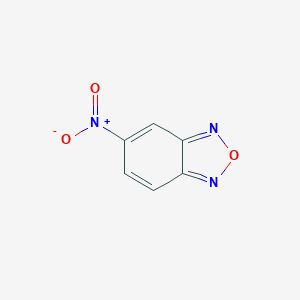
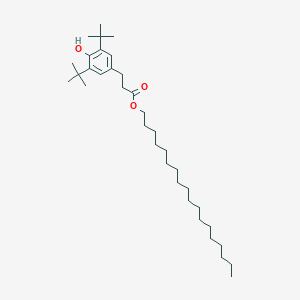
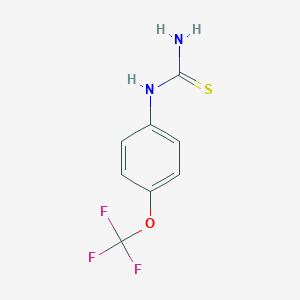
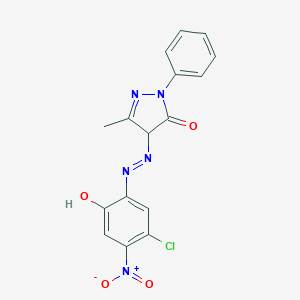
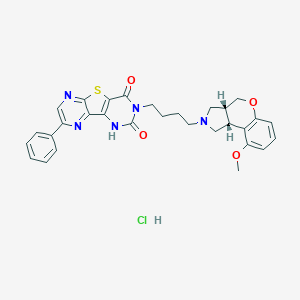
![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
